molecular formula C18H22O8 B096574 Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-galactopyranoside CAS No. 15451-81-7

Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-galactopyranoside

Cat. No.: B096574
CAS No.: 15451-81-7
M. Wt: 366.4 g/mol
InChI Key: QOKXXIQSHLLVPF-DXVYANPOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-galactopyranoside is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes acetyl and benzylidene groups attached to a galactopyranoside backbone. Its distinct configuration makes it a valuable subject of study in organic chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-galactopyranoside typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups on the galactopyranoside are protected using acetyl groups. This is usually achieved by reacting the galactopyranoside with acetic anhydride in the presence of a catalyst such as pyridine.

    Formation of Benzylidene Acetal: The protected galactopyranoside is then reacted with benzaldehyde in the presence of an acid catalyst like p-toluenesulfonic acid to form the benzylidene acetal.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Processing: Large reactors are used to carry out the reactions under controlled temperatures and pressures.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-galactopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like chromium trioxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where acetyl or benzylidene groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing acetyl or benzylidene groups.

Scientific Research Applications

Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-galactopyranoside has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism by which Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-galactopyranoside exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules, thereby influencing their activity.

Comparison with Similar Compounds

  • Methyl 2,3-DI-O-benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside
  • Methyl 2,3-DI-O-acetyl-4,6-O-(4-methoxybenzylidene)-alpha-D-galactopyranoside

Comparison:

  • Structural Differences: While similar in having acetyl and benzylidene groups, the position and nature of these groups can vary, leading to differences in reactivity and applications.
  • Uniqueness: Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-galactopyranoside is unique due to its specific configuration, which imparts distinct chemical properties and potential applications in various fields.

Properties

IUPAC Name

[(4aR,6S,7R,8S,8aS)-7-acetyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O8/c1-10(19)23-15-14-13(25-18(21-3)16(15)24-11(2)20)9-22-17(26-14)12-7-5-4-6-8-12/h4-8,13-18H,9H2,1-3H3/t13-,14+,15+,16-,17?,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKXXIQSHLLVPF-DXVYANPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]([C@@H]1OC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-galactopyranoside
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-galactopyranoside
Reactant of Route 3
Reactant of Route 3
Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-galactopyranoside
Reactant of Route 4
Reactant of Route 4
Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-galactopyranoside
Reactant of Route 5
Reactant of Route 5
Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-galactopyranoside
Reactant of Route 6
Reactant of Route 6
Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-galactopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.